4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
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Overview
Description
“4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride” is a chemical compound with the molecular formula C15H12Cl2O31. It has a molecular weight of 311.162. The compound is typically stored at temperatures between 2-8°C2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride”. However, it’s worth noting that chlorobenzyl chlorides are generally used in the synthesis of other chemical compounds3.Molecular Structure Analysis
The InChI code for “4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride” is 1S/C15H12Cl2O3/c1-19-14-8-11(15(17)18)5-6-13(14)20-9-10-3-2-4-12(16)7-10/h2-8H,9H2,1H32. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Chemical Reactions Analysis
Specific chemical reactions involving “4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride” are not available in the retrieved data. However, it’s known that halogenated aliphatic compounds, such as chlorobenzyl chlorides, are moderately or very reactive3.Physical And Chemical Properties Analysis
The compound is a solid at room temperature4. It has a purity of 95%2. More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
1. Application in Liquid Crystalline Behavior Study
- Summary of Application: The compound 4-[(4-chlorobenzyl)oxy]-3,4′-dichloroazobenzene (CODA), which has a similar structure to the compound you mentioned, was synthesized and studied for its liquid crystalline properties .
- Methods of Application: The structure and thermal behavior of CODA were investigated using nuclear magnetic resonance, X-ray diffraction, differential scanning calorimetry, and light polarized optical microscopy techniques .
- Results: The study found that the compound exhibited liquid crystalline properties in certain temperature ranges .
2. Application in X-Ray Structure Determination
- Summary of Application: The X-ray structure of 4-chlorobenzyl chloride, another similar compound, was determined .
- Methods of Application: The structure was determined using X-ray diffraction .
- Results: The molecule was found to have a fully planar chlorobenzene ring with the CH2Cl bond essentially orthogonal to it .
Safety And Hazards
“4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride” is considered hazardous. It may cause an allergic skin reaction and is harmful if swallowed, in contact with skin, or if inhaled5. It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area5.
Future Directions
The future directions for “4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride” are not specified in the retrieved data. However, given its reactivity, it could potentially be used in the synthesis of other chemical compounds or in various chemical reactions.
Please note that this analysis is based on the available data and may not cover all aspects of the compound. For more detailed information, further research and consultation with a chemistry professional are recommended.
properties
IUPAC Name |
4-[(2-chlorophenyl)methoxy]-3-methoxybenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-14-8-10(15(17)18)6-7-13(14)20-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAMIEOPOMVIBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378144 |
Source
|
Record name | 4-[(2-chlorophenyl)methoxy]-3-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride | |
CAS RN |
381205-83-0 |
Source
|
Record name | 4-[(2-chlorophenyl)methoxy]-3-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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